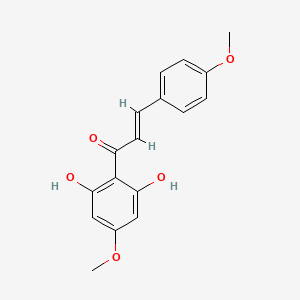

2',6'-Dihydroxy-4,4'-dimethoxychalcone

Vue d'ensemble

Description

Synthesis Analysis

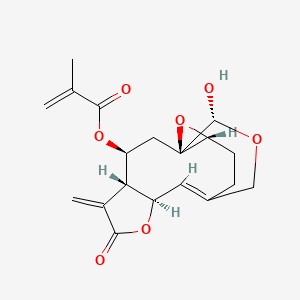

The synthesis of 2',6'-dihydroxychalcones, including derivatives like 2',6'-Dihydroxy-4,4'-dimethoxychalcone, has been achieved through various methods. One approach involves the base-catalysed condensation of benzaldehydes with 2'-hydroxy-6'-tetrahydropyran-2-yloxyacetophenone, and another method utilizes the ring-opening of 5-hydroxyflavanones in the presence of a trialkylchlorosilane to trap the chalcone as a bis silyl ether (Miles et al., 1989). The structural elucidation and synthesis pathways highlight the intricate steps involved in producing these compounds with specific substitutions at the hydroxy and methoxy groups.

Molecular Structure Analysis

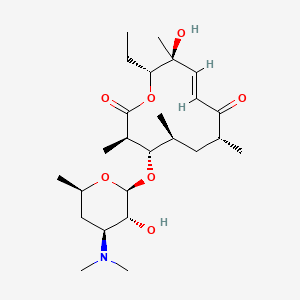

The crystal structure of a related compound, 2',6'-dihydroxy-2,4,6-trimethoxychalcone, provides insight into the molecular structure of these chalcones, revealing the presence of intramolecular hydrogen-bonding and the arrangement of methoxy and hydroxy groups that influence the compound's stability and reactivity. This structure determination helps in understanding the stereochemistry and electronic effects essential for the compound's biological activity and chemical reactivity (Miles et al., 1989).

Applications De Recherche Scientifique

Chemotaxonomic Significance

2',6'-Dihydroxy-4,4'-dimethoxychalcone and related compounds have been identified in various plants, such as Pityrogramma calomelanos and Cyathostemma argenteum. These compounds are significant in chemotaxonomy, assisting in the classification and identification of plant species based on their chemical constituents. For instance, their presence in Pityrogramma species suggests a characteristic chemosystematic feature for this genus (Bohm, 1968).

Antibacterial and Antifungal Properties

Some derivatives of 2',6'-Dihydroxy-4,4'-dimethoxychalcone exhibit significant antibacterial and antifungal activities. For example, compounds isolated from El Salvadorian propolis, including chalcone derivatives, have demonstrated notable antimicrobial properties (Popova et al., 2001).

Anti-inflammatory Activity

Dihydrochalcone derivatives from the leaves and twigs of Cyathostemma argenteum, closely related to 2',6'-Dihydroxy-4,4'-dimethoxychalcone, have shown significant anti-inflammatory effects. This indicates potential applications in the treatment of inflammatory conditions (Somsrisa et al., 2013).

Antioxidant Properties

Chalcones, including 2',6'-Dihydroxy-4,4'-dimethoxychalcone, are known for their antioxidant activities. These compounds can scavenge free radicals, potentially contributing to protective effects against oxidative stress-related diseases (Nishida and Kawabata, 2006).

Neuroprotective Effects

Research has shown that certain chalcone derivatives can protect against neurotoxicity. For example, a study on 2',3'-Dihydroxy-4',6'-dimethoxychalcone demonstrated its protective effects against glutamate-induced neurotoxicity in cortical cultures. This suggests potential therapeutic applications in neurodegenerative diseases (Taguchi et al., 2020).

Potential in Cancer Treatment

Some chalcone derivatives exhibit cytotoxic activities against various cancer cell lines, indicating their potential in developing anticancer therapies. For instance, studies on chalcones from Syzygium samarangense showed significant cytotoxicity against mammary adenocarcinoma cells, highlighting the possibility of utilizing these compounds in cancer treatment strategies (Amor et al., 2007).

Orientations Futures

The future directions for research on 2’,6’-Dihydroxy-4,4’-dimethoxychalcone could include elucidating its structure-activity relationships, toxicity concerns, cellular basis of mode of action, and interactions with other molecules . Further studies are needed to explore its potential therapeutic applications .

Mécanisme D'action

Target of Action

Chalcones, the class of compounds to which it belongs, are known to interact with a variety of cellular targets, including enzymes and receptors, which play crucial roles in cellular processes .

Mode of Action

Chalcones typically interact with their targets through non-covalent interactions, leading to changes in the target’s function .

Biochemical Pathways

Chalcones are known to influence a variety of biochemical pathways, including those involved in inflammation, cell cycle regulation, and apoptosis .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Chalcones are known to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2’,6’-Dihydroxy-4,4’-dimethoxychalcone. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets .

Propriétés

IUPAC Name |

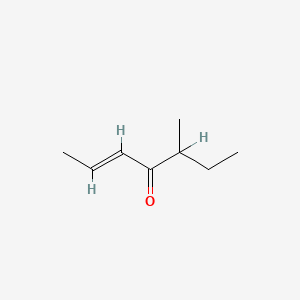

(E)-1-(2,6-dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O5/c1-21-12-6-3-11(4-7-12)5-8-14(18)17-15(19)9-13(22-2)10-16(17)20/h3-10,19-20H,1-2H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXHNEWMDVUHUCV-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C/C(=O)C2=C(C=C(C=C2O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601146849 | |

| Record name | (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2',6'-Dihydroxy-4,4'-dimethoxychalcone | |

CAS RN |

94441-99-3 | |

| Record name | (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94441-99-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2',6'-Dihydroxy-4,4'-dimethoxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094441993 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-1-(2,6-Dihydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2-propen-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601146849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (E)-2',6'-dihydroxy-4,4'-dimethoxychalcone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.095.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the structural significance of the hydroxyl groups in 2',6'-Dihydroxy-4,4'-dimethoxychalcone?

A1: The 2' and 6' hydroxyl groups in 2',6'-Dihydroxy-4,4'-dimethoxychalcone play a crucial role in its ability to cyclize into flavanones. [, ] Specifically, the 2' hydroxyl group acts as a nucleophile, attacking the enone double bond during the cyclization reaction. [] Research has shown that the presence of the 6' hydroxyl group significantly enhances the rate of this cyclization, particularly in the monoanionic form of the chalcone. [] This rate enhancement is attributed to the 6' hydroxyl group's ability to stabilize the transition state of the reaction through hydrogen bonding with the enolate oxygen. []

Q2: How does 2',6'-Dihydroxy-4,4'-dimethoxychalcone's structure influence its reactivity?

A2: The structure of 2',6'-Dihydroxy-4,4'-dimethoxychalcone significantly influences its reactivity. X-ray crystallography studies reveal the presence of two intramolecular hydrogen bonds within the molecule. [] One hydrogen bond exists between the hydroxyl hydrogen atom at O(6A) and the C(9) carbonyl group. [] The second hydrogen bond, of the C–H…O type, involves the C(8) and O(2A) atoms. [] These intramolecular interactions contribute to the molecule's non-planar conformation. [] Additionally, intermolecular hydrogen bonds, specifically O–H…O bonds between O(6A) and O(2A) of neighboring molecules, result in the formation of endless chains along the crystallographic b-axis. [] This structural arrangement further influences the molecule's reactivity and its ability to participate in specific interactions.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,5,11,14-Tetraoxa-19,20-diazatricyclo[13.3.1.16,10]icosa-1(19),6(20),7,9,15,17-hexaene](/img/structure/B1233871.png)